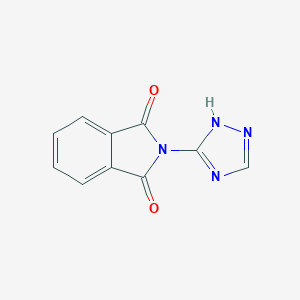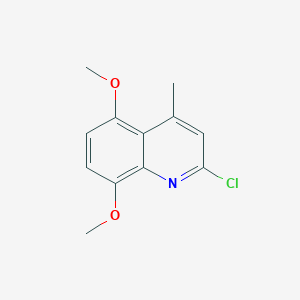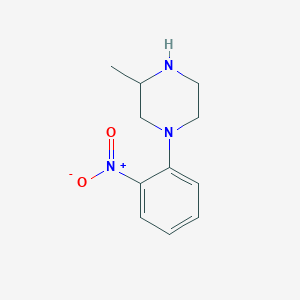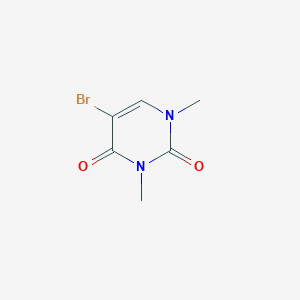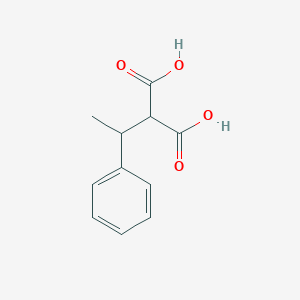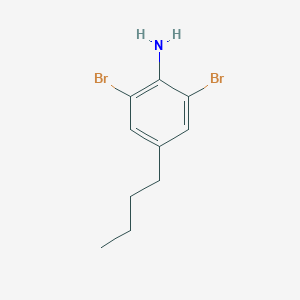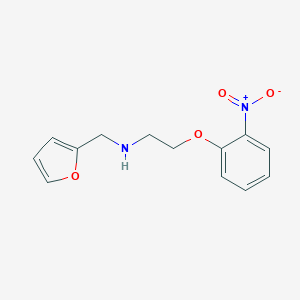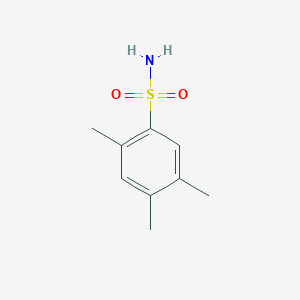![molecular formula C19H14O B187817 2-(4-Methylphenyl)indeno[2,1-b]pyran CAS No. 62096-33-7](/img/structure/B187817.png)
2-(4-Methylphenyl)indeno[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)indeno[2,1-b]pyran, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent activity at the cannabinoid receptors. This compound belongs to the indazole-3-carboxamide family and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)indeno[2,1-b]pyran is similar to other synthetic cannabinoids, which act as agonists at the CB1 and CB2 receptors. These receptors are G protein-coupled receptors that are widely distributed throughout the body, including the brain, immune system, and peripheral tissues. When activated by 2-(4-Methylphenyl)indeno[2,1-b]pyran, these receptors modulate various signaling pathways that are involved in pain perception, appetite, mood, and memory.
Biochemische Und Physiologische Effekte
2-(4-Methylphenyl)indeno[2,1-b]pyran has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, sedation, hypothermia, and alterations in locomotor activity and memory. The compound has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, reward, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Methylphenyl)indeno[2,1-b]pyran in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the specific effects of CB1 and CB2 receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using synthetic cannabinoids in general is their potential for off-target effects and toxicity, which can complicate data interpretation and limit the translational relevance of the findings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Methylphenyl)indeno[2,1-b]pyran. One area of interest is the development of more selective and potent synthetic cannabinoids that can be used as research tools for investigating the endocannabinoid system. Another area of interest is the investigation of the long-term effects of synthetic cannabinoid exposure on brain structure and function, particularly in adolescent and young adult populations. Finally, there is a need for more translational research on the therapeutic potential of synthetic cannabinoids for various medical conditions, including pain, anxiety, and neurodegenerative disorders.
Synthesemethoden
2-(4-Methylphenyl)indeno[2,1-b]pyran can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with indole-3-carboxamide in the presence of a Lewis acid catalyst such as aluminum chloride to form the desired product. The final compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)indeno[2,1-b]pyran has been extensively studied in vitro and in vivo for its activity at the cannabinoid receptors. It has been shown to have high affinity and potency at both the CB1 and CB2 receptors, which are the primary targets for endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. The compound has also been used in various animal models to investigate its effects on behavior, cognition, and pain perception.
Eigenschaften
CAS-Nummer |
62096-33-7 |
|---|---|
Produktname |
2-(4-Methylphenyl)indeno[2,1-b]pyran |
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C19H14O/c1-13-6-8-14(9-7-13)18-11-10-17-16-5-3-2-4-15(16)12-19(17)20-18/h2-12H,1H3 |
InChI-Schlüssel |
HFLYEJHKVFZBRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C3C4=CC=CC=C4C=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)


![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

